molecular formula C11H5F3O4 B6226605 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid CAS No. 2322867-01-4

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

Cat. No. B6226605
CAS RN: 2322867-01-4
M. Wt: 258.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid, otherwise known as OTCA, is a compound with a wide range of applications in the scientific and medical fields. OTCA has been studied for its use in synthesizing pharmaceuticals, as well as its potential as an anti-inflammatory agent. Additionally, OTCA has been studied for its potential in treating neurological disorders and its effects on the body’s metabolism.

Scientific Research Applications

OTCA has a wide range of applications in the scientific and medical fields. OTCA has been studied for its potential as an anti-inflammatory agent, and has been found to reduce inflammation in animal models. Additionally, OTCA has been studied for its potential to treat neurological disorders, including Alzheimer’s disease and Parkinson’s disease. OTCA has also been studied for its potential to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism.

Mechanism of Action

OTCA has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of COX-2, OTCA is able to reduce inflammation in the body. Additionally, OTCA has been found to act as an agonist of the G-protein coupled receptor GPR120, which is involved in the regulation of glucose and lipid metabolism. By activating this receptor, OTCA is able to modulate the body’s metabolism.
Biochemical and Physiological Effects
OTCA has been found to have a variety of biochemical and physiological effects on the body. OTCA has been found to reduce inflammation in animal models, as well as to reduce levels of triglycerides and cholesterol in the blood. Additionally, OTCA has been found to have neuroprotective effects, and has been found to reduce the levels of amyloid-beta in the brain, which is a protein associated with Alzheimer’s disease. OTCA has also been found to reduce the levels of proinflammatory cytokines in the body, which are associated with inflammation.

Advantages and Limitations for Lab Experiments

The use of OTCA in lab experiments has several advantages. OTCA is a relatively inexpensive compound, and is readily available in the laboratory. Additionally, OTCA is a relatively stable compound, and is relatively easy to synthesize. However, there are some limitations to using OTCA in lab experiments. OTCA is a relatively reactive compound, and can be degraded in the presence of light, heat, and oxygen. Additionally, OTCA can be toxic to some organisms, and should be handled with care in the laboratory.

Future Directions

There are a variety of potential future directions for the research of OTCA. One potential direction is to continue to research the potential of OTCA as an anti-inflammatory agent. Additionally, further research could be done to explore the potential of OTCA to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Additionally, further research could be done to explore the potential of OTCA to treat type 2 diabetes and obesity, as well as its effects on the body’s metabolism. Finally, further research could be done to explore the potential of OTCA to act as a drug delivery system, as well as its potential to be used in other medical applications.

Synthesis Methods

OTCA can be synthesized in a variety of ways. One method involves the use of a Friedel-Crafts alkylation reaction. This involves reacting a trifluoromethylbenzene with an alkyl halide in the presence of an aluminum chloride catalyst. This reaction results in the formation of OTCA along with other byproducts. Another method involves the use of a palladium-catalyzed cross-coupling reaction between a trifluoromethylbenzene and an alkyl halide. This reaction also produces OTCA as a major product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "trifluoroacetic anhydride", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: 2,4-dihydroxybenzoic acid is reacted with trifluoroacetic anhydride in the presence of sulfuric acid to form 2,4-dihydroxybenzotrifluoride.", "Step 2: 2,4-dihydroxybenzotrifluoride is then reacted with acetic anhydride and sodium acetate in ethanol to form 2-acetoxy-4-(trifluoromethyl)phenyl acetate.", "Step 3: 2-acetoxy-4-(trifluoromethyl)phenyl acetate is then reacted with sodium hydroxide in water to form 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid.", "Step 4: 1-acetoxy-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid is then hydrolyzed with sodium hydroxide to form the target compound, 1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid." ] }

CAS RN

2322867-01-4

Product Name

1-oxo-6-(trifluoromethyl)-1H-isochromene-3-carboxylic acid

Molecular Formula

C11H5F3O4

Molecular Weight

258.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.